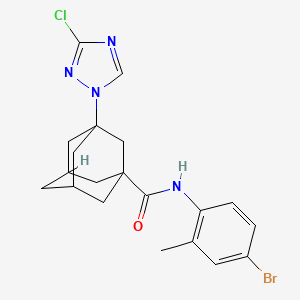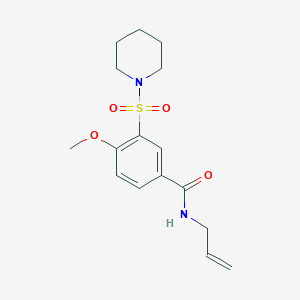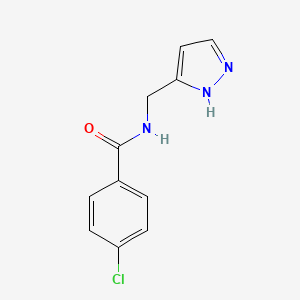![molecular formula C17H17NO8S B4618005 methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)
methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, closely related to the target compound, involves cyclocondensation reactions using dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding excellent product yields. X-ray crystallography confirms the structures of these compounds, highlighting their potential as aldose reductase inhibitors (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure and conformation of related thiazolidinone derivatives have been comprehensively analyzed using spectroscopic techniques and quantum chemical calculations. For example, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray single crystal diffraction, IR-NMR spectroscopy, and DFT studies (Ersin Inkaya et al., 2012).
Chemical Reactions and Properties
Research on 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones reveals novel addition reactions leading to structurally complex thiazolidones with potential fungicidal properties. These reactions showcase the reactivity and versatility of the thiazolidinone core in synthesizing biologically active compounds (H. Nagase, 1974).
Physical Properties Analysis
The physical properties, including spectroscopic characteristics and molecular geometry of similar molecules like 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, have been explored through FT-IR, micro-Raman, UV–Vis investigations, and DFT/B3LYP method calculations. These studies provide insights into the electronic structure and potential optical applications of thiazolidinone derivatives (H. Gökce et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities of thiazolidinone derivatives, have been evaluated through synthesis and biological evaluation studies. For instance, benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines exhibit potent and partly selective inhibition of aldose reductase, suggesting their utility in treating diabetic complications (A. Saeed et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The chemical compound under discussion is closely related to the family of thiazolidinone derivatives, which have been extensively studied for their diverse biological activities. The synthesis of such compounds often involves the condensation of thiosemicarbazides with various aromatic carboxaldehydes, yielding thiazolidinones that exhibit significant in vitro growth inhibiting activity against several microbes. For instance, thiazolidinones synthesized through this method have been evaluated for their antitubercular activity against Mycobacterium tuberculosis and screened for anticancer properties using cell lines derived from human solid tumors (S. Hirpara, K. Parekh, & Hansa Parekh, 2003).
Antitumor and Antimicrobial Properties
Some thiazolidinone derivatives, particularly those containing the benzothiazole moiety, have been screened for their antitumor activities. A series of novel 4-thiazolidinones with this moiety underwent antitumor screening, revealing significant activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (D. Havrylyuk, L. Mosula, B. Zimenkovsky, et al., 2010). Furthermore, derivatives of thiazolidinedione have demonstrated antimicrobial activity against a range of bacterial and fungal species, highlighting their potential as antimicrobial agents (P. Moorthy, S. Ekambaram, & Senthamil Selvan Perumal, 2014).
Antihyperglycemic Agents
Thiazolidine derivatives have also been identified as structurally novel antihyperglycemic agents, with a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives prepared and identified as potential drugs for the treatment of diabetes mellitus (M. Nomura, S. Kinoshita, H. Satoh, et al., 1999). These findings underscore the versatility of thiazolidinones and their derivatives in the development of new therapeutic agents across a range of diseases.
Propiedades
IUPAC Name |
methyl 2-[(5E)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO8S/c1-23-12-6-10(4-5-11(12)26-9-15(20)25-3)7-13-16(21)18(17(22)27-13)8-14(19)24-2/h4-7H,8-9H2,1-3H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFMKFJAUHEQBB-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4617943.png)

![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)
![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B4617967.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)
![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)
![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)